Benzene,5-bromo-1-chloro-2-nitro-3-(trifluoromethyl)-
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Overview
Description
5-bromo-1-chloro-2-nitro-3-(trifluoromethyl)benzene is an aromatic compound with a complex structure that includes bromine, chlorine, nitro, and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-chloro-2-nitro-3-(trifluoromethyl)benzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 5-bromo-1-chloro-3-(trifluoromethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-chloro-2-nitro-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups such as nitro and trifluoromethyl makes the aromatic ring more susceptible to nucleophilic attack.
Electrophilic Substitution: Although less common due to the deactivating nature of the substituents, electrophilic substitution reactions can still occur under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide in liquid ammonia can be used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used for reducing the nitro group.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as amines or alkoxides.
Reduction: The primary product is the corresponding amine derivative.
Scientific Research Applications
5-bromo-1-chloro-2-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-bromo-1-chloro-2-nitro-3-(trifluoromethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing groups increase the electrophilicity of the aromatic ring, facilitating the attack by nucleophiles. In reduction reactions, the nitro group undergoes a series of electron transfer steps leading to its conversion to an amine.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-nitro-2-(trifluoromethyl)benzene
- 3-bromobenzotrifluoride
- 5-bromo-1,2,3-trichlorobenzene
Uniqueness
5-bromo-1-chloro-2-nitro-3-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where such properties are desirable.
Properties
Molecular Formula |
C7H2BrClF3NO2 |
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Molecular Weight |
304.45 g/mol |
IUPAC Name |
5-bromo-1-chloro-2-nitro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2BrClF3NO2/c8-3-1-4(7(10,11)12)6(13(14)15)5(9)2-3/h1-2H |
InChI Key |
CMRREBUWCBJIMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
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